ethyl {3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and an ester linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl 2-oxobutanoate with propanal, followed by cyclization to form the furan ring . The indole moiety can be introduced through a Grignard reaction, where diethyl oxalate reacts with an appropriate indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkoxides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in diols.
Scientific Research Applications
Ethyl {3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of ethyl {3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The furan ring may also contribute to the compound’s biological effects by interacting with enzymes and other proteins.
Comparison with Similar Compounds
Ethyl {3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can be compared with similar compounds such as:
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Known for its aromatic properties and used as a flavoring agent.
3-Hydroxy-4,5-dimethylfuran-2(5H)-one: Another furan derivative with potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxoindol-1-yl]acetate |
InChI |
InChI=1S/C19H19NO6/c1-3-25-17(22)11-20-14-7-5-4-6-13(14)19(24,18(20)23)10-15(21)16-9-8-12(2)26-16/h4-9,24H,3,10-11H2,1-2H3 |
InChI Key |
UCUBESDGMJFTCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(O3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.